molecular formula C8H6Cl2O B2426010 2-(2,6-Dichlorophenyl)acetaldehyde CAS No. 20973-90-4; 2642-63-9

2-(2,6-Dichlorophenyl)acetaldehyde

Cat. No.: B2426010
CAS No.: 20973-90-4; 2642-63-9
M. Wt: 189.04
InChI Key: BBJCWAGQXDWRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dichlorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6Cl2O. It is characterized by the presence of two chlorine atoms attached to the benzene ring at the 2 and 6 positions, and an aldehyde group attached to the acetyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2,6-Dichlorophenyl)acetaldehyde can be synthesized through several methods. One common method involves the oxidation of 2,6-dichlorobenzyl alcohol using Dess-Martin periodinane in dichloromethane at room temperature. The reaction typically yields a colorless solid with a high degree of purity .

Industrial Production Methods: In industrial settings, this compound can be produced via the Grignard reaction. This involves the reaction of 2,6-dichlorobenzyl chloride with magnesium in diethyl ether, followed by the addition of N,N-dimethylformamide. The reaction mixture is then treated with hydrochloric acid to yield the desired aldehyde .

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Dichlorophenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (2,6-dichlorophenyl)acetic acid.

    Reduction: It can be reduced to form 2,6-dichlorobenzyl alcohol.

    Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: (2,6-Dichlorophenyl)acetic acid.

    Reduction: 2,6-Dichlorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Dichlorophenyl)acetaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)acetaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonyl reductase enzymes, which play a role in the metabolism of various drugs and xenobiotics. The aldehyde group is crucial for its reactivity, allowing it to form covalent bonds with nucleophilic sites on the target enzymes .

Comparison with Similar Compounds

    (2,6-Dichlorophenyl)acetonitrile: Similar structure but with a nitrile group instead of an aldehyde.

    (2,6-Dichlorophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2,6-Dichlorobenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

Uniqueness: 2-(2,6-Dichlorophenyl)acetaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in synthetic organic chemistry and pharmaceutical research .

Properties

IUPAC Name

2-(2,6-dichlorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJCWAGQXDWRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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